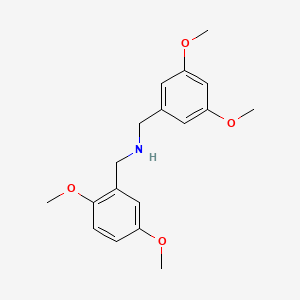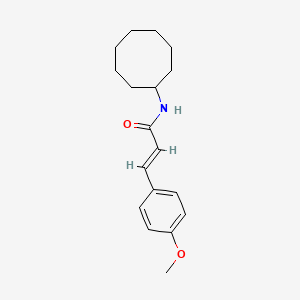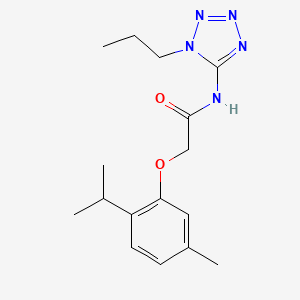
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
作用机制
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, this compound prevents the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the development of tolerance to opioids. It has also been shown to reduce food intake and body weight in rats, and to reduce the rewarding effects of drugs of abuse.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of this compound is its relatively low potency compared to other cannabinoid receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations.
未来方向
There are several future directions for research involving 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target multiple receptors simultaneously. Finally, there is interest in using this compound to study the endocannabinoid system in various disease states, such as chronic pain, obesity, and addiction.
合成方法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propargyl bromide to form 2-isopropyl-5-methylphenylpropargyl ether. This intermediate is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with N-(2-chloroethyl)acetamide to form this compound.
科学研究应用
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and addiction. It has also been used to study the pharmacology of other cannabinoids and to develop new cannabinoid-based drugs.
属性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-8-21-16(18-19-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPQELVEAUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

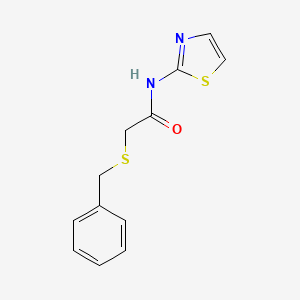
![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

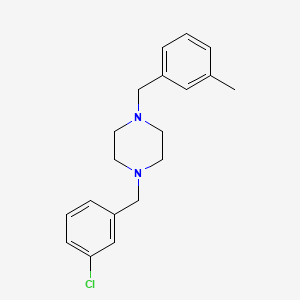
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
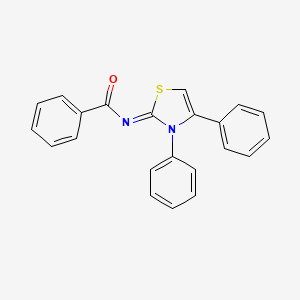
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)

